molecular formula C15H10BrNO2 B14177515 2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one CAS No. 921942-49-6

2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one

Cat. No.: B14177515
CAS No.: 921942-49-6
M. Wt: 316.15 g/mol
InChI Key: VBJYDEGMGKDUHK-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-6-bromo-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-6-bromo-4H-chromen-4-one typically involves the condensation of 3-aminophenyl and 6-bromo-4H-chromen-4-one under specific reaction conditions. One common method involves the use of a base-catalyzed reaction where the reactants are heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminophenyl)-6-bromo-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-6-bromo-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-(3-Aminophenyl)-6-bromo-4H-chromen-4-one is unique due to the presence of both the aminophenyl and bromine substituents, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .

Properties

CAS No.

921942-49-6

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

2-(3-aminophenyl)-6-bromochromen-4-one

InChI

InChI=1S/C15H10BrNO2/c16-10-4-5-14-12(7-10)13(18)8-15(19-14)9-2-1-3-11(17)6-9/h1-8H,17H2

InChI Key

VBJYDEGMGKDUHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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